
1-(2-Oxocyclopentyl)pyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxocyclopentyl)pyridin-1-ium iodide is a chemical compound with the molecular formula C12H11IN2O. It is known for its unique structure, which includes a pyridinium ion and an oxocyclopentyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxocyclopentyl)pyridin-1-ium iodide typically involves the reaction of pyridine with an oxocyclopentyl derivative in the presence of iodine. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Oxocyclopentyl)pyridin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-Oxocyclopentyl)pyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-Oxocyclopentyl)pyridin-1-ium iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways and influence cellular processes. Specific pathways and targets depend on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Oxo-2-(2-pyridinyl)ethyl)pyridinium iodide
- 1-(2-Oxo-2-phenylethyl)pyridin-1-ium iodide
Uniqueness
1-(2-Oxocyclopentyl)pyridin-1-ium iodide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from those of similar compounds, making it valuable for specific research and industrial purposes.
Propiedades
Número CAS |
6322-26-5 |
|---|---|
Fórmula molecular |
C10H12INO |
Peso molecular |
289.11 g/mol |
Nombre IUPAC |
2-pyridin-1-ium-1-ylcyclopentan-1-one;iodide |
InChI |
InChI=1S/C10H12NO.HI/c12-10-6-4-5-9(10)11-7-2-1-3-8-11;/h1-3,7-9H,4-6H2;1H/q+1;/p-1 |
Clave InChI |
SKNUVFSMWAYDMR-UHFFFAOYSA-M |
SMILES canónico |
C1CC(C(=O)C1)[N+]2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


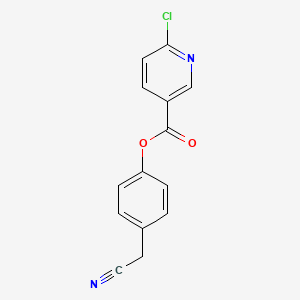
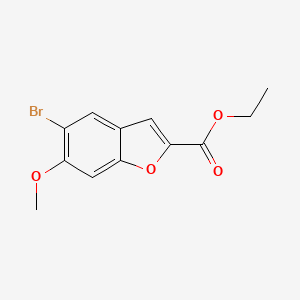
![2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride](/img/structure/B14012458.png)


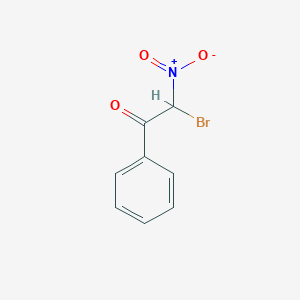
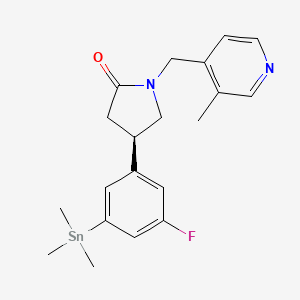
![Thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B14012470.png)
![3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012475.png)
![4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide](/img/structure/B14012480.png)
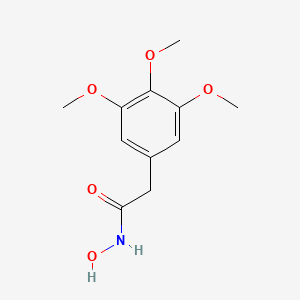
![4-Phenyl-9-oxa-2,4-diazabicyclo[4.3.0]non-10-ene-3,5-dione](/img/structure/B14012485.png)
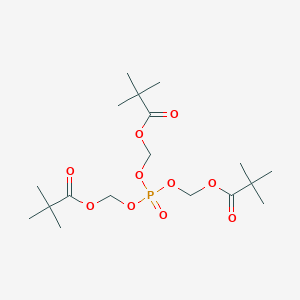
![4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide](/img/structure/B14012501.png)
